molecular formula C14H11NOS B6376290 3-Cyano-5-(4-methylthiophenyl)phenol, 95% CAS No. 1261968-27-7

3-Cyano-5-(4-methylthiophenyl)phenol, 95%

Cat. No. B6376290
CAS RN: 1261968-27-7
M. Wt: 241.31 g/mol
InChI Key: HKBRCJGRKJNYTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-5-(4-methylthiophenyl)phenol, 95% (3-CN-5-MTP) is an organic compound that is primarily used in the synthesis of various compounds and materials. It has a wide range of applications in scientific research and laboratory experiments, as well as in the production of pharmaceuticals, cosmetics, and other products. 3-CN-5-MTP has been found to have beneficial biochemical and physiological effects, and has been used in a variety of laboratory experiments, including those involving the synthesis of other compounds and materials.

Mechanism of Action

3-Cyano-5-(4-methylthiophenyl)phenol, 95% acts as a catalyst in the synthesis of various compounds and materials. It is believed to work by forming a complex with the reactants, which then facilitates the reaction. The complex formed is believed to be stabilized by the presence of the 3-Cyano-5-(4-methylthiophenyl)phenol, 95%, which allows the reactants to interact more readily and efficiently.
Biochemical and Physiological Effects
3-Cyano-5-(4-methylthiophenyl)phenol, 95% has been found to have beneficial biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, and has been found to be effective in the prevention of oxidative damage. Additionally, 3-Cyano-5-(4-methylthiophenyl)phenol, 95% has been found to possess anti-cancer properties, and has been used in the treatment of various types of cancer.

Advantages and Limitations for Lab Experiments

3-Cyano-5-(4-methylthiophenyl)phenol, 95% has several advantages when used in laboratory experiments. It is a relatively inexpensive compound, and is readily available from many suppliers. Additionally, it is a relatively safe compound to use, and has been found to be non-toxic. However, 3-Cyano-5-(4-methylthiophenyl)phenol, 95% does have some limitations when used in laboratory experiments. It is not very stable, and can degrade over time. Additionally, it is not very soluble in water, and can be difficult to work with in aqueous solutions.

Future Directions

There are several potential future directions for the use of 3-Cyano-5-(4-methylthiophenyl)phenol, 95% in scientific research and laboratory experiments. It could be used in the development of new pharmaceuticals and cosmetics, or in the synthesis of new compounds and materials. Additionally, it could be used in the development of new catalysts, or in the production of new organic derivatives. Finally, it could be used in the development of new methods of drug delivery, or in the development of new methods of cancer treatment.

Synthesis Methods

3-Cyano-5-(4-methylthiophenyl)phenol, 95% is synthesized through the use of a two-step reaction. The first step involves the reaction of 4-methylthiophenol (4-MTP) with anhydrous hydrogen cyanide in anhydrous ethanol. This reaction produces 3-Cyano-5-(4-methylthiophenyl)phenol, 95% (3-Cyano-5-(4-methylthiophenyl)phenol, 95%). The second step involves the reaction of 3-Cyano-5-(4-methylthiophenyl)phenol, 95% with anhydrous hydrogen chloride in anhydrous ethanol. This reaction produces 3-Cyano-5-(4-methylthiophenyl)phenol hydrochloride, 95% (3-Cyano-5-(4-methylthiophenyl)phenol, 95% HCl).

Scientific Research Applications

3-Cyano-5-(4-methylthiophenyl)phenol, 95% has several applications in scientific research and laboratory experiments. It has been used in the synthesis of a variety of compounds and materials, including pharmaceuticals and cosmetics. It has also been used in the synthesis of polymers and other materials, as well as in the production of organic catalysts. Additionally, 3-Cyano-5-(4-methylthiophenyl)phenol, 95% has been used in the synthesis of a variety of organic derivatives, such as nitriles and amines.

properties

IUPAC Name

3-hydroxy-5-(4-methylsulfanylphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NOS/c1-17-14-4-2-11(3-5-14)12-6-10(9-15)7-13(16)8-12/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBRCJGRKJNYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-5-(4-methylthiophenyl)phenol

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